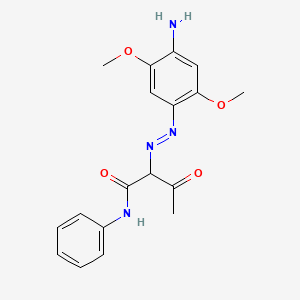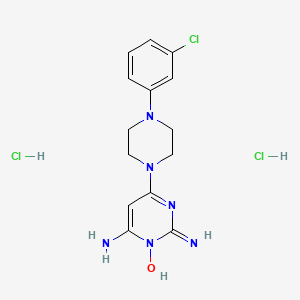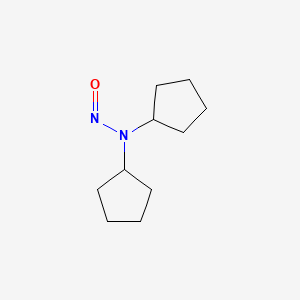
Sodium lauroyl lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium lauroyl lactate is a sodium salt derived from the reaction between lauric acid and lactic acid. It is commonly used in skincare and personal care products due to its properties as an emulsifier and surfactant. This compound helps to stabilize emulsions, improve the texture and feel of products, and provide mild cleansing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium lauroyl lactate involves the reaction of sodium hydroxide with lactic acid to form sodium lactate. This sodium lactate is then heated and reacted with lauric acid in the presence of a catalyst. The reaction is typically carried out at temperatures between 190-210°C, and the product is obtained as a white to pale yellow solid .
Industrial Production Methods: In industrial settings, the process starts by dissolving sodium hydroxide in purified water to create a sodium hydroxide solution. This solution is added dropwise to lactic acid at room temperature while stirring to generate sodium lactate. The sodium lactate is then heated to 80°C, and nitrogen gas is introduced to the material interface. Lauric acid and a catalyst are added, and the mixture is heated further to 190-210°C. The reaction is maintained for 60 minutes, followed by vacuumization and an additional 20 minutes of reaction. The final product is cooled and dried to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium lauroyl lactate primarily undergoes hydrolysis, where it breaks down into lauric acid and lactic acid. This compound can also participate in esterification reactions due to the presence of carboxyl groups.
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acids or bases. Esterification reactions typically require an acid catalyst and are conducted under reflux conditions.
Major Products Formed: The major products formed from the hydrolysis of this compound are lauric acid and lactic acid .
Wissenschaftliche Forschungsanwendungen
Sodium lauroyl lactate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an emulsifying agent in personal care products, providing a stable mixture of water and oil-based ingredients. In medicine, it is explored for its antimicrobial properties and potential use as a membrane-disrupting agent . Additionally, it is used in the formulation of mild cleansing agents and moisturizers due to its ability to enhance the delivery of other ingredients into the skin .
Wirkmechanismus
Sodium lauroyl lactate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better spreading and mixing. This compound can disrupt lipid bilayers, leading to membrane disruption in microbial cells. The hydrolytic products, lauric acid and lactic acid, also contribute to its antimicrobial activity by inducing membrane morphological changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Sodium lauryl sulfate
- Sodium lauroyl glycinate
- Sodium dodecyl sulfate
Comparison: Sodium lauroyl lactate is often compared to sodium lauryl sulfate and sodium dodecyl sulfate. While all three compounds serve as surfactants, this compound is considered milder and more suitable for sensitive skin. It has a unique combination of lauric acid and lactic acid, which provides additional moisturizing and antimicrobial properties . Sodium lauroyl glycinate, another similar compound, is also known for its mildness and is used in formulations for sensitive skin .
Eigenschaften
CAS-Nummer |
42415-70-3 |
|---|---|
Molekularformel |
C15H27NaO4 |
Molekulargewicht |
294.36 g/mol |
IUPAC-Name |
sodium;2-dodecanoyloxypropanoate |
InChI |
InChI=1S/C15H28O4.Na/c1-3-4-5-6-7-8-9-10-11-12-14(16)19-13(2)15(17)18;/h13H,3-12H2,1-2H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
LTNJYGRCMNQPFQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


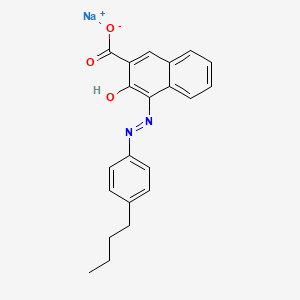
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
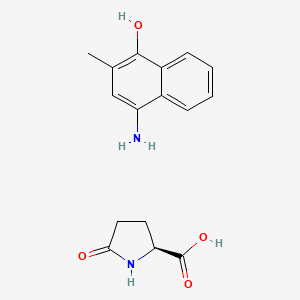

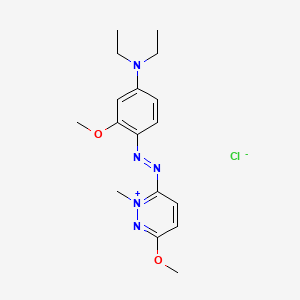
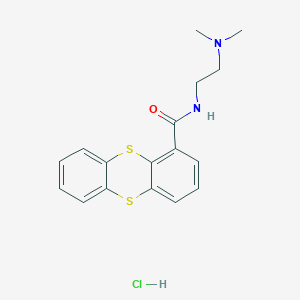



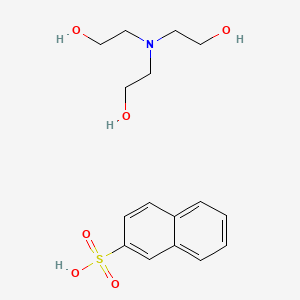
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
